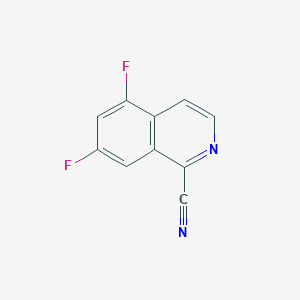
5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with formic acid, followed by oxidation to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of 5-(Carboxymethyl)-1,3,4-thiadiazole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring instead of a thiadiazole ring.
2,5-Furandicarboxylic acid: A compound with similar functional groups but a different ring structure.
Uniqueness
5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H4N2O3S |
|---|---|
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-1-2-5-6-3(10-2)4(8)9/h7H,1H2,(H,8,9) |
Clave InChI |
OFGYYRDRMPIGAC-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NN=C(S1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


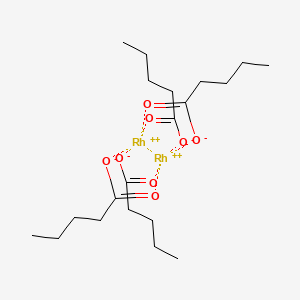
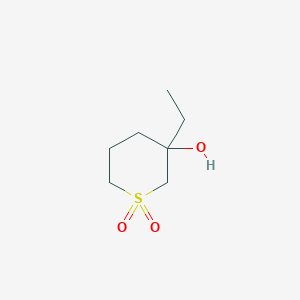
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
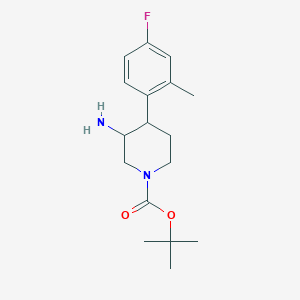

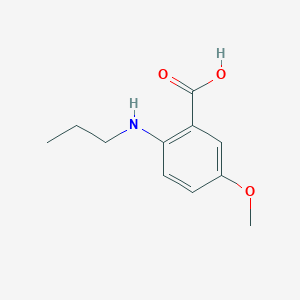

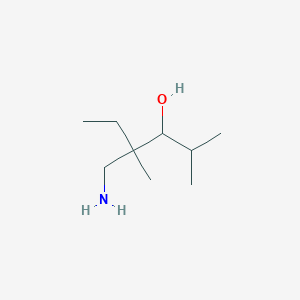
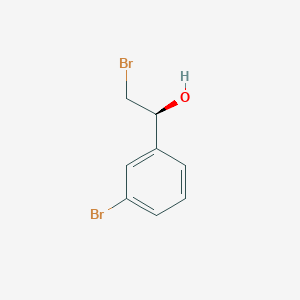
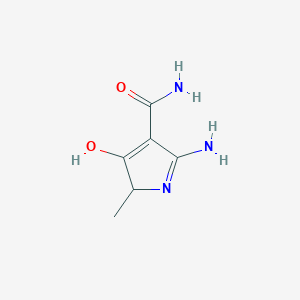
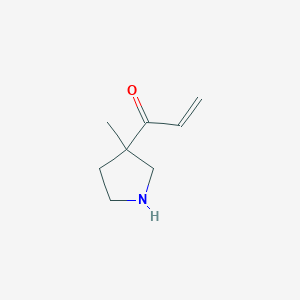

![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
